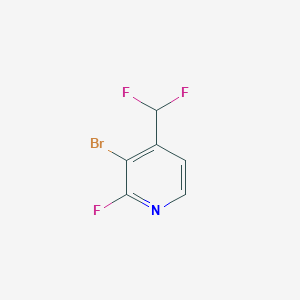
3-Bromo-4-(difluoromethyl)-2-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(difluoromethyl)-2-fluoropyridine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(difluoromethyl)-2-fluoropyridine typically involves the halogenation of a pyridine derivative. One common method includes the reaction of 2-fluoropyridine with bromine and difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as acetonitrile or dichloromethane, at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The post-reaction purification steps may include crystallization, distillation, or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-(difluoromethyl)-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts, along with bases like potassium phosphate, are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
3-Bromo-4-(difluoromethyl)-2-fluoropyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its ability to interact with specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(difluoromethyl)-2-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the difluoromethyl group can influence its binding affinity and selectivity towards these targets. The exact pathways involved are subject to ongoing research and may vary depending on the specific context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-(difluoromethyl)benzoic acid
- 3-Bromo-4-(difluoromethyl)isoxazole
- 4-Bromo-3-(trifluoromethyl)aniline
Uniqueness
3-Bromo-4-(difluoromethyl)-2-fluoropyridine is unique due to the combination of bromine, fluorine, and difluoromethyl groups on a pyridine ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity patterns and biological activities, which can be advantageous in specific research and industrial contexts .
Propriétés
Formule moléculaire |
C6H3BrF3N |
|---|---|
Poids moléculaire |
225.99 g/mol |
Nom IUPAC |
3-bromo-4-(difluoromethyl)-2-fluoropyridine |
InChI |
InChI=1S/C6H3BrF3N/c7-4-3(5(8)9)1-2-11-6(4)10/h1-2,5H |
Clé InChI |
CWHTXDACQYTRSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1C(F)F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


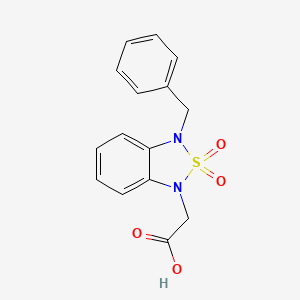
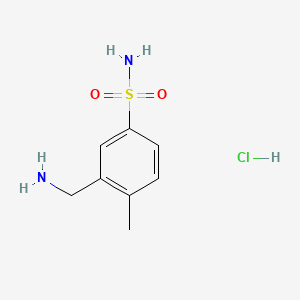
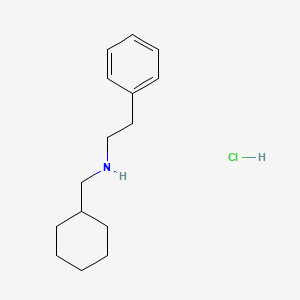
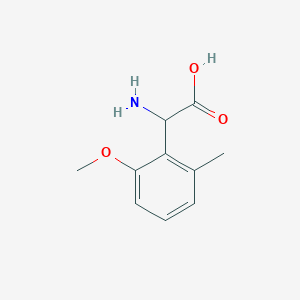

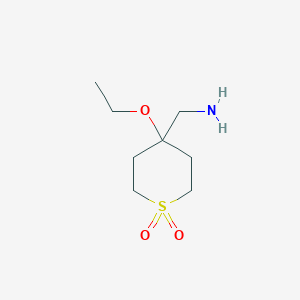
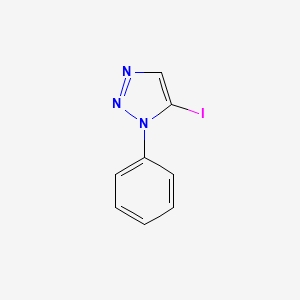
![4-Azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B13546786.png)
![4-[1-(4-Fluorophenyl)pyrrolidin-3-yl]piperidinedihydrochloride](/img/structure/B13546798.png)
![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1,5-dimethyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B13546802.png)
![2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13546807.png)
![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546825.png)
![(7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13546839.png)
![Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylatehydrochloride](/img/structure/B13546843.png)
